molecular formula C10H11NO3 B136807 2-Oxopropyl 2-aminobenzoate CAS No. 130627-09-7

2-Oxopropyl 2-aminobenzoate

Cat. No.: B136807
CAS No.: 130627-09-7
M. Wt: 193.2 g/mol
InChI Key: RHEBHZMLKFWTOI-UHFFFAOYSA-N
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Description

2-Oxopropyl 2-aminobenzoate, also known as 2-Propanone,1-[(2-aminobenzoyl)oxy]-, is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by the presence of an oxopropyl group attached to an aminobenzoate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopropyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 2-oxopropanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. The final product is typically obtained in high purity through distillation or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropyl 2-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

2-Oxopropyl 2-aminobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxopropyl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets vary based on the specific application and the biological system under study .

Comparison with Similar Compounds

  • 2-Oxopropyl 2-aminobenzoate
  • 2-Oxo-2-phenylethyl 2-aminobenzoate
  • 3,3-Dimethyl-2-oxobutyl 2-aminobenzoate

Comparison: this compound is unique due to its specific oxopropyl group, which imparts distinct chemical properties and reactivityFor instance, 2-Oxo-2-phenylethyl 2-aminobenzoate may exhibit different biological activity due to the presence of a phenyl group, while 3,3-Dimethyl-2-oxobutyl 2-aminobenzoate has altered steric properties due to the dimethyl substitution .

Properties

IUPAC Name

2-oxopropyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEBHZMLKFWTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 2-oxopropyl 2-aminobenzoate always successfully undergo the rearrangement to form the corresponding 2,3-dihydroquinazolin-4(1 H )-one derivative?

A1: No. The research paper [] demonstrates that the rearrangement reaction's success depends on the specific structure of the starting compound. While the reaction was initially reported with 2-oxo-2-phenylethyl 2-aminobenzoate, using this compound did not yield the expected dihydroquinazolinone product []. The study further explored various N-methyl and N-phenyl analogues of these starting materials and found that only specific combinations resulted in the desired cyclized product, and even then, in limited yields []. This structure-reactivity dependence highlights the importance of steric and electronic factors influencing the reaction pathway.

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